molecular formula C22H13N3O4S B2966792 N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 477536-24-6

N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2966792
CAS No.: 477536-24-6
M. Wt: 415.42
InChI Key: XTTGHZLCRCEKRB-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide is a synthetic hybrid molecule incorporating both benzoxazole and benzothiophene pharmacophores, making it a compound of significant interest for early-stage pharmacological and medicinal chemistry research . The benzoxazole scaffold is a privileged structure in drug discovery, known to contribute to a wide spectrum of biological activities. Scientific literature indicates that structurally analogous benzoxazole derivatives have demonstrated notable antimicrobial properties , including activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects . Furthermore, this structural class has shown promise in anticancer research , with certain derivatives exhibiting cytotoxic activity against human cancer cell lines, such as colorectal carcinoma (HCT-116) . The mechanism of action for such compounds is often multi-targeted and can include enzyme inhibition . The presence of the nitro group and the benzothiophene moiety can be critical for its electronic properties and potential interaction with biological targets, a feature seen in other nitro-aromatic investigational compounds . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the latest advancements regarding this chemical class.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3O4S/c26-21(20-12-14-11-16(25(27)28)8-9-19(14)30-20)23-15-5-3-4-13(10-15)22-24-17-6-1-2-7-18(17)29-22/h1-12H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTGHZLCRCEKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Structural Overview

The compound features a benzothiophene core with nitro and benzoxazole substituents, which are known to influence its biological properties. The structural formula can be represented as follows:

C17H13N3O3S\text{C}_{17}\text{H}_{13}\text{N}_{3}\text{O}_{3}\text{S}

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzoxazole have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Bacterial Strains Tested
Benzoxazole Derivative A25Staphylococcus aureus, Escherichia coli
Benzothiophene Derivative B50Bacillus subtilis, Candida albicans
This compoundTBDTBD

The minimum inhibitory concentration (MIC) values for this compound are yet to be determined but are expected to align with the promising activity observed in structurally similar compounds .

2. Anticancer Activity

Benzothiophene derivatives have been extensively studied for their anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study: Anticancer Efficacy

A study conducted on related benzothiophene compounds showed that they inhibited cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 10 to 30 µM . The mechanism of action is believed to involve the disruption of cellular signaling pathways associated with growth and survival.

Table 2: Anticancer Activity Data

Compound NameCell Line TestedIC50 (µM)
Compound CMCF-715
Compound DA54920
This compoundTBDTBD

3. Anti-inflammatory Activity

The benzoxazole moiety is known for its anti-inflammatory properties. Compounds bearing this structure have been evaluated in models of inflammation, such as carrageenan-induced paw edema in rats, showing significant reduction in edema compared to controls .

Table 3: Anti-inflammatory Activity Results

Compound NameDose (mg/kg)Edema Reduction (%)
Benzoxazole Derivative E1045%
Benzothiophene Derivative F2050%
This compoundTBDTBD

The biological activities of this compound are likely mediated through multiple mechanisms, including:

  • Inhibition of key enzymes involved in bacterial cell wall synthesis.
  • Induction of apoptosis pathways in cancer cells.
  • Modulation of inflammatory cytokines , leading to reduced inflammation.

Comparison with Similar Compounds

N-[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]-5-(2-nitrophenyl)-2-furamide ()

  • Core Structure : Replaces benzothiophene with a furan ring.
  • Substituents :
    • 4-Chloro group on the phenyl ring vs. unsubstituted phenyl in the target compound.
    • 2-Nitrophenyl attached to furan vs. 5-nitro on benzothiophene.
  • Implications :
    • The furan’s reduced aromaticity compared to benzothiophene may decrease stability and π-π stacking interactions.
    • The chloro substituent could enhance lipophilicity but may introduce steric hindrance in binding interactions.

N-(1,3-Benzodioxol-5-yl)-3-chloro-N-ethyl-6-nitro-1-benzothiophene-2-carboxamide ()

  • Core Structure : Shares the benzothiophene-carboxamide backbone.
  • Substituents :
    • 1,3-Benzodioxol-5-yl vs. 1,3-benzoxazol-2-yl on the phenyl ring.
    • Ethyl group and 6-nitro vs. 5-nitro on benzothiophene.
  • Implications :
    • Benzodioxol’s oxygen-rich structure may improve solubility but reduce metabolic stability compared to benzoxazole.
    • The ethyl group could alter pharmacokinetics (e.g., increased half-life) but may reduce binding specificity.

Physicochemical Properties

Property Target Compound Analogue Analogue
Molecular Weight ~400–420 (estimated) ~400–420 (exact data missing) 404.824 (exact)
Lipophilicity (logP) High (nitro + benzothiophene) Moderate (furan + chloro) High (benzodioxol + ethyl)
Solubility Likely low (nitro group) Moderate (polar furan) Low (nonpolar substituents)

Challenges and Limitations

  • Ethyl or chloro substituents () may mitigate this but require toxicity studies.
  • Selectivity : The benzoxazole moiety may interact with off-target proteins, necessitating structure-activity relationship (SAR) studies.

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